
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Overview
Description
Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS: 117565-90-9) is an organobromine compound with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Structurally, it consists of a phenyl ring substituted with a bromine atom at the 2-position and a methoxy group at the 5-position, linked to a methyl acetate group via a methylene bridge. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals.
Key safety data includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .
Preparation Methods
Direct Esterification of 2-(2-Bromo-5-Methoxyphenyl)Acetic Acid
The most straightforward method involves esterifying 2-(2-bromo-5-methoxyphenyl)acetic acid with methanol under acidic conditions. A representative procedure from Kapadia and Harding (2013) refluxes the acid with excess methanol and catalytic sulfuric acid (H₂SO₄) for 30 minutes, achieving a 99% yield . The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester (Figure 1).
Key Parameters :
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Molar Ratio : 10:1 methanol-to-acid ratio ensures complete conversion.
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Catalyst Loading : 1–2% H₂SO₄ by weight minimizes side reactions.
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Workup : Extraction with dichloromethane and drying over Na₂SO₄ yield >99% purity .
Advantages :
-
High efficiency and scalability.
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Minimal purification required.
Limitations :
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Requires pre-synthesized 2-(2-bromo-5-methoxyphenyl)acetic acid.
Multi-Step Synthesis from Phenolic Precursors
Bromination of 2-Methoxyphenylacetic Acid Derivatives
A three-step route starting from o-methoxyphenol (guaiacol) is detailed in CN104693014A :
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Acetylation : Protect phenolic hydroxyl with acetic anhydride under H₂SO₄ catalysis (100°C, 6 h).
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Bromination : React with bromine (Br₂) using iron powder catalyst (70–80°C, 5 h).
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Esterification : Hydrolyze the acetyl group with NaHCO₃ and esterify with methyl iodide.
Yields :
Step | Yield | Purity |
---|---|---|
Acetylation | 85% | 95% |
Bromination | 78% | 92% |
Esterification | 90% | 98% |
Critical Analysis :
Alternative Route via 5-Bromo-2-Methoxybenzoic Acid
CN112250562A describes brominating m-methoxybenzoic acid using N-bromosuccinimide (NBS) in dichloromethane with red phosphorus and KBr . The resulting 2-bromo-5-methoxybenzoic acid is esterified via Fischer–Speier reaction:
Conditions :
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Bromination : 25–30°C, 3 h, 1.5 eq NBS.
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Esterification : SOCl₂ in methanol, 65°C, 4 h.
Outcomes :
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki–Miyaura Coupling with Boronate Esters
PMC8689393 reports a method using 2-bromo-5-methoxybenzaldehyde and methyl 2-(2-methoxyphenyl)acetate in DMF with sulfur powder . The benzothiophene intermediate undergoes TiCl₄-mediated formylation and oxidation to yield the target compound.
Reaction Scheme :
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Cyclization : Reflux in DMF (16 h) forms benzothiophene.
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Formylation : TiCl₄/dichloromethyl methyl ether at −10°C.
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Oxidation : NaClO₂/NaH₂PO₄ in t-BuOH/H₂O.
Performance :
Comparative Analysis of Methods
Table 1 : Efficiency Metrics Across Synthetic Routes
Method | Overall Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Direct Esterification | 99% | >99% | High | High |
Phenolic Bromination | 68% | 92–98% | Moderate | Moderate |
Cross-Coupling | 72% | 97% | Low | Low |
Key Findings :
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Direct esterification is optimal for industrial applications due to simplicity and yield.
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Multi-step routes from phenolic precursors suit lab-scale diversification.
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Cross-coupling methods, while versatile, are limited by palladium catalyst costs.
Optimization Strategies and Challenges
Catalyst Selection in Bromination
Iron powder (Fe) in CN104693014A vs. red phosphorus/KBr in CN112250562A :
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Fe : Cheaper but generates colloidal suspensions, complicating isolation.
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Red P/KBr : Higher bromine atom efficiency (92% vs. 85%) but requires strict temperature control.
Solvent Impact on Esterification
Polar aprotic solvents (DMF, THF) improve miscibility but may necessitate rigorous drying. Non-polar solvents (toluene) reduce side reactions but slow kinetics .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Methyl 2-(2-bromo-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-(2-bromo-5-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related esters and phenylacetates:
Table 1: Structural Comparison of Methyl 2-(2-bromo-5-methoxyphenyl)acetate and Analogues
Biological Activity
Methyl 2-(2-bromo-5-methoxyphenyl)acetate, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies and data tables that highlight its biological effects.
This compound is characterized by its bromine and methoxy substituents on the phenyl ring, which play crucial roles in its biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C10H11BrO3
- Molecular Weight : 273.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The methoxy group may contribute to electron-donating effects, influencing the compound's reactivity with enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0313 to 0.0625 μg/mL against Mtb strains, showcasing its potential as a lead compound for tuberculosis treatment .
Table 1: Antimicrobial Activity of this compound
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | Mycobacterium tuberculosis | 0.0313 - 0.0625 |
Control Compound | Mycobacterium tuberculosis | 0.125 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. The compound showed promising cytotoxic effects against several human tumor cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancerous ones.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various derivatives, this compound was found to induce apoptosis in cancer cells at nanomolar concentrations. The structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings significantly influenced the cytotoxic efficacy.
Table 2: Cytotoxicity Data of this compound
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
DU145 (Prostate Cancer) | 15 | >10 |
K562 (Leukemia) | 25 | >8 |
Normal Human Cells | >100 | - |
Q & A
Q. Basic: What are the established synthetic methodologies for Methyl 2-(2-bromo-5-methoxyphenyl)acetate, and what reaction conditions are critical for achieving high purity?
Answer:
this compound is typically synthesized via esterification or alkylation reactions. A common route involves reacting 2-bromo-5-methoxyphenylacetic acid with methanol under acid catalysis (e.g., sulfuric acid or thionyl chloride). Key considerations include:
- Temperature control : Maintain 60–80°C to avoid side reactions like demethylation or bromine displacement.
- Catalyst selection : Use anhydrous conditions to prevent hydrolysis of the ester group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity .
For brominated intermediates, similar protocols to Methyl 5-(2-bromoacetyl)-2-propoxy-benzoate (e.g., bromination using NBS or Br₂ in controlled environments) can be adapted .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at ~1200 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 273 (C₁₀H₁₀BrO₃⁺) with fragmentation patterns reflecting bromine loss .
Q. Advanced: How can researchers address contradictory data between experimental and theoretical NMR spectra of this compound?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:
- Deuterated solvent calibration : Ensure solvent peaks do not overlap with analyte signals.
- X-ray crystallography : Validate molecular geometry using SHELX-refined structures (e.g., related compounds in ).
- DFT calculations : Optimize computational models (B3LYP/6-31G*) to account for solvent polarity and relativistic effects from bromine .
Q. Advanced: What experimental design considerations are crucial for optimizing the synthesis of this compound under varying catalytic conditions?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency vs. Brønsted acids (H₂SO₄).
- Reaction monitoring : Use TLC/HPLC to track intermediate formation and avoid over-bromination.
- Scale-up : Implement continuous flow reactors to enhance mixing and heat transfer, improving yield by 15–20% .
Q. Advanced: In crystallographic studies of this compound derivatives, how does the SHELX software suite facilitate structure refinement, and what challenges arise during data interpretation?
Answer:
SHELX (via SHELXL) refines structures using least-squares minimization and electron density maps. Key steps:
- Data collection : High-resolution (<1.0 Å) X-ray data reduces R-factor errors (e.g., R₁ < 0.05 in ).
- Challenges :
- Disordered atoms : Manually adjust occupancy for bromine or methoxy groups.
- Twinning : Use TWIN/BASF commands to model overlapping lattices.
Example Crystallographic Data (from a related compound ):
Parameter | Value |
---|---|
Space group | P2₁/n |
a, b, c (Å) | 7.5845, 14.7024, 18.1433 |
β (°) | 98.753 |
R₁ | 0.0389 |
Q. Advanced: How can computational chemistry be integrated to predict the reactivity and regioselectivity of this compound in further derivatization reactions?
Answer:
- DFT/MO analysis : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (ester carbonyl) sites.
- Solvent modeling : Use COSMO-RS to simulate polar aprotic solvent effects on SN2 vs. SN1 pathways.
- Transition state analysis : Identify energy barriers for bromine substitution using QM/MM hybrid methods .
Properties
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZCVJQEPJTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443171 | |
Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117565-90-9 | |
Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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